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Compound of Interest

Compound Name:
2-(2-

Methoxyphenoxy)acetohydrazide

CAS No.: 107967-88-4

Cat. No.: B009715 Get Quote

Executive Summary
This technical guide details the optimized synthesis of 2-(2-methoxyphenoxy)acetohydrazide
(CAS: 107967-88-4), a critical pharmacophore linker used in the development of antimicrobial

and anti-inflammatory hydrazone derivatives.

The protocol utilizes a two-step sequence starting from commercially available guaiacol (2-

methoxyphenol). Unlike legacy methods employing hazardous sodium hydride (NaH) or

expensive catalysts, this guide prioritizes a potassium carbonate (K₂CO₃) mediated

alkylation followed by controlled hydrazinolysis. This approach ensures high atom economy,
operational safety, and scalability suitable for both bench-top research and pilot-plant transfer.
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Property Specification

IUPAC Name 2-(2-methoxyphenoxy)acetohydrazide

Molecular Formula

Molecular Weight 196.20 g/mol

Physical State White to off-white crystalline solid

Solubility
Soluble in DMSO, DMF, hot Ethanol; Insoluble

in Water

Key Functional Groups Phenol ether (Guaiacol core), Hydrazide linker

Strategic Disconnection (Retrosynthesis)
The synthesis is designed around two primary transformations:

C-O Bond Formation: An ether synthesis connecting the aromatic core to the acetate tail.

C-N Bond Formation: A nucleophilic acyl substitution to install the reactive hydrazide handle.

Target: 2-(2-Methoxyphenoxy)
acetohydrazide

Intermediate:
Ethyl 2-(2-methoxyphenoxy)acetate

Hydrazinolysis
(C-N Formation)

Starting Material 1:
Guaiacol (2-Methoxyphenol)

O-Alkylation
(Williamson Ether)

Starting Material 2:
Ethyl Chloroacetate

Reagent:
Hydrazine Hydrate

Click to download full resolution via product page

Figure 1: Retrosynthetic disconnection showing the pathway from Guaiacol.

Phase 1: O-Alkylation (Ester Synthesis)
Objective: Synthesis of Ethyl 2-(2-methoxyphenoxy)acetate. Mechanism: Williamson Ether

Synthesis (
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).

Rationale for Conditions
We utilize anhydrous K₂CO₃ in acetone (or acetonitrile) rather than NaH/DMF.

Causality: The

of guaiacol (~10) allows deprotonation by carbonate under reflux. This avoids the formation
of explosive

gas associated with NaH and eliminates the difficult workup of high-boiling DMF.

KI Catalyst: A catalytic amount of Potassium Iodide (KI) is added to generate the in situ ethyl

iodoacetate, which is a superior electrophile (Finkelstein reaction principle), accelerating the

reaction rate.

Experimental Protocol
Reagents Table:

Reagent Equiv. Role

Guaiacol (2-
Methoxyphenol)

1.0 Nucleophile

Ethyl Chloroacetate 1.1 Electrophile

Potassium Carbonate

(anhydrous)
2.0 Base

Potassium Iodide (KI) 0.1 Catalyst

| Acetone (Dry) | Solvent | Medium (0.5 M conc.) |

Step-by-Step Workflow:

Activation: In a round-bottom flask equipped with a reflux condenser and drying tube (

), dissolve Guaiacol (10 mmol) in dry acetone (20 mL).
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Deprotonation: Add anhydrous K₂CO₃ (20 mmol) and KI (1 mmol). Stir at room temperature

for 15 minutes. Observation: The mixture will appear as a suspension.

Addition: Add Ethyl Chloroacetate (11 mmol) dropwise over 5 minutes.

Reflux: Heat the mixture to reflux (approx. 56-60°C) for 6–8 hours.

Validation: Monitor by TLC (Hexane:Ethyl Acetate 7:3). The starting material (Guaiacol)

spot should disappear.

Workup:

Filter the hot reaction mixture to remove inorganic salts (KCl, excess K₂CO₃).

Evaporate the solvent under reduced pressure (Rotavap).

Dissolve the oily residue in Ethyl Acetate and wash with cold 5% NaOH (to remove

unreacted phenol) followed by water and brine.

Dry over

and concentrate.

Output: Ethyl 2-(2-methoxyphenoxy)acetate (typically a pale yellow oil or low-melting solid).

Phase 2: Hydrazinolysis (Hydrazide Formation)
Objective: Conversion of the ester to 2-(2-methoxyphenoxy)acetohydrazide. Mechanism:

Nucleophilic Acyl Substitution.

Rationale for Conditions
Excess Hydrazine: We use a 1:3 to 1:5 molar ratio of ester to hydrazine hydrate.

Causality: A 1:1 ratio often leads to the formation of the symmetric dimer (

) as a major impurity. Excess hydrazine drives the equilibrium toward the desired mono-
hydrazide.
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Experimental Protocol
Reagents Table:

Reagent Equiv. Role

Ethyl 2-(2-
methoxyphenoxy)acetate

1.0 Substrate

Hydrazine Hydrate (80-99%) 4.0 Nucleophile

| Ethanol (Absolute) | Solvent | Medium |

Step-by-Step Workflow:

Dissolution: Dissolve the crude ester from Phase 1 in absolute ethanol (10 mL per gram of

ester).

Addition: Add Hydrazine Hydrate (4.0 equiv) slowly at room temperature.

Reflux: Heat to reflux (78°C) for 4–6 hours.

Validation: TLC (Chloroform:Methanol 9:1). The ester spot (high

) will be replaced by the hydrazide spot (lower

, stains distinctively with iodine).

Crystallization:

Cool the mixture to room temperature.

Often, the product precipitates upon cooling. If not, reduce solvent volume by 50% and

chill in an ice bath.

Filter the solid and wash with cold ethanol and then ether.

Purification: Recrystallize from hot Ethanol.
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Output: 2-(2-methoxyphenoxy)acetohydrazide (White crystals).

Mechanistic & Workflow Visualization
The following diagram illustrates the electron flow and process logic, ensuring the user

understands why the reaction proceeds.

Phase 1: SN2 Alkylation

Phase 2: Hydrazinolysis

Phenoxide Ion
(Nucleophile)

Transition State
[O...C...Cl]Attack

Ethyl Chloroacetate
(Electrophile)

Ester Intermediate
-Cl⁻

Tetrahedral
Intermediate

+ Hydrazine

NH₂NH₂

(Nucleophile) Final Hydrazide- EtOH

Click to download full resolution via product page

Figure 2: Mechanistic pathway illustrating the SN2 attack followed by Acyl Substitution.

Analytical Validation (Self-Validating System)
To ensure the synthesized compound is the correct ortho isomer and not the para isomer (a

common commercial confusion), check the following spectral signatures.
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Technique Expected Signal Interpretation

Melting Point 84–86 °C

Distinct from p-isomer

(~116°C). Sharp range

indicates purity.

IR (

)

3300–3200 (

)

Doublet indicates primary

amine of hydrazide.

1660–1680 (

)

Amide carbonyl stretch (lower

than ester ~1735).

NMR 3.80 (s, 3H) : Confirm integration is 3.

(DMSO-

)
4.55 (s, 2H) : Singlet.

6.8–7.1 (m, 4H)

Aromatic: Complex multiplet

(ABCD system) characteristic

of ortho-substitution. Para

would show symmetric AA'BB'.

4.30 (br s, 2H)
: Exchangeable with

.

9.30 (br s, 1H) : Amide proton.

Safety & Troubleshooting
Hazard Management

Hydrazine Hydrate: Highly toxic, potential carcinogen, and corrosive. Protocol: Handle only

in a fume hood. Quench spills with dilute hypochlorite (bleach).

Ethyl Chloroacetate: Potent lachrymator (tear gas agent). Protocol: Open bottles only in the

hood.
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Troubleshooting Guide
Problem: Low yield in Phase 1.

Solution: Ensure Acetone is strictly anhydrous. Water consumes the chloroacetate via

hydrolysis. Increase reflux time.

Problem: Product is oily in Phase 2.

Solution: Scratch the flask walls with a glass rod to induce nucleation. If persistent,

recrystallize from a mixture of Ethanol/Water (9:1).

Problem: Dimer formation (High MP solid, insoluble).

Solution: Increase Hydrazine ratio to 5 equivalents. Add the ester solution to the hydrazine

solution, not vice-versa.
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To cite this document: BenchChem. [Technical Synthesis Guide: 2-(2-
Methoxyphenoxy)acetohydrazide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b009715#synthesis-of-2-2-methoxyphenoxy-
acetohydrazide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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